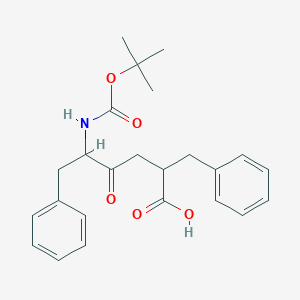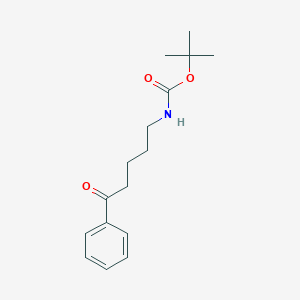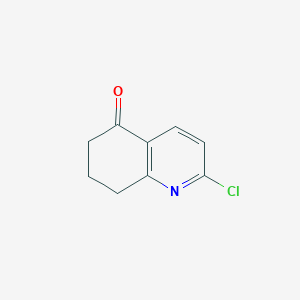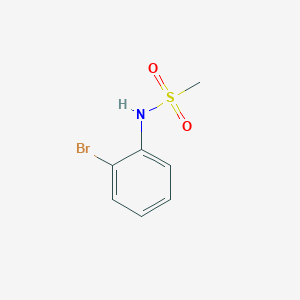
5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid, also known as Boc-phenylalanine, is a chemical compound that is commonly used in scientific research. It is a derivative of phenylalanine, an essential amino acid that is used in the synthesis of proteins. Boc-phenylalanine is a versatile compound that has a wide range of applications in various fields of study.
Mechanism Of Action
5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine does not have any specific mechanism of action, as it is primarily used as a building block for the synthesis of peptides and peptidomimetics. However, the presence of the Boc group can affect the properties of the resulting peptides, such as their solubility and stability.
Biochemical And Physiological Effects
5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine does not have any specific biochemical or physiological effects, as it is primarily used in the synthesis of peptides and peptidomimetics. However, the resulting peptides and peptidomimetics may have a wide range of biochemical and physiological effects, depending on their structure and function.
Advantages And Limitations For Lab Experiments
5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine has several advantages for use in laboratory experiments. It is a readily available and relatively inexpensive building block for the synthesis of peptides and peptidomimetics. The Boc group is also easily removable under mild conditions, which allows for the synthesis of peptides with free amino groups. However, one limitation of 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine is that the Boc group can interfere with certain reactions, such as the coupling of amino acids in solution.
Future Directions
There are several future directions for the use of 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine in scientific research. One area of interest is the synthesis of peptidomimetics that can be used as therapeutics for a wide range of diseases. Another area of interest is the development of new methods for the synthesis of peptides and peptidomimetics that are more efficient and cost-effective. Additionally, the use of 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine in the synthesis of peptides and peptidomimetics for use in drug delivery systems is an area of active research.
Synthesis Methods
5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids onto a solid support, while solution-phase peptide synthesis involves the coupling of amino acids in solution. The synthesis of 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine typically involves the protection of the amino group with a t-butoxycarbonyl (Boc) group, followed by the coupling of the phenylalanine side chain.
Scientific Research Applications
5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides that contain phenylalanine residues, as the Boc group can be easily removed under mild conditions to reveal the free amino group. 5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acidanine is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
properties
CAS RN |
112070-31-2 |
|---|---|
Product Name |
5-Amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid |
Molecular Formula |
C24H29NO5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-23(29)25-20(15-18-12-8-5-9-13-18)21(26)16-19(22(27)28)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,25,29)(H,27,28) |
InChI Key |
XPQONMQWEAQGDH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(CC2=CC=CC=C2)C(=O)O |
synonyms |
(N-t-butoxycarbonyl)-5-amino-2-benzyl-4-oxo-6-phenylhexanoic acid 5-amino-(N-t-butoxycarbonyl)-2-benzyl-4-oxo-6-phenylhexanoic acid Boc-5-ABOPH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)




![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
